Oxetane-3-Carboxylic Acid: A Technical Guide for Researchers
Oxetane-3-Carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Chemical Properties, Structure, and Reactivity of Oxetane-3-Carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.
Oxetane-3-carboxylic acid, a unique four-membered heterocyclic compound, is a versatile building block in modern organic synthesis and medicinal chemistry. Its strained ring structure imparts distinct chemical properties, making it a valuable intermediate for introducing the oxetane motif into more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key reactions, with a focus on practical applications for professionals in drug discovery and development.
Core Chemical and Physical Properties
Oxetane-3-carboxylic acid is typically a white to yellow oily or semi-solid substance. It is slightly soluble in water and is noted to be air-sensitive. For long-term storage, it is recommended to keep the compound at temperatures between -20°C and 8°C.[1]
Structural and Identification Data
| Property | Value |
| IUPAC Name | oxetane-3-carboxylic acid[2] |
| CAS Number | 114012-41-8[2] |
| Molecular Formula | C₄H₆O₃[2] |
| Molecular Weight | 102.09 g/mol [2] |
| Canonical SMILES | C1C(CO1)C(=O)O[2] |
| InChI | InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)[2] |
| InChI Key | UWOTZNQZPLAURK-UHFFFAOYSA-N[2] |
Physicochemical Data
| Property | Value |
| Appearance | White to yellow oil or semi-solid[3][4] |
| Boiling Point | 244 °C[1][3] |
| Density | 1.374 g/cm³[1][3] |
| pKa (Predicted) | 3.88 ± 0.20[3][4] |
| Water Solubility | Slightly soluble[3][4] |
Synthesis of Oxetane-3-Carboxylic Acid
Several synthetic routes to oxetane-3-carboxylic acid have been established, with the most common methods being the oxidation of a primary alcohol and the saponification of an ester.
Experimental Protocol 1: Oxidation of 3-Hydroxymethyl-oxetane
This process involves the catalytic oxidation of 3-hydroxymethyl-oxetane in an aqueous alkaline medium.[5]
Materials:
-
3-Hydroxymethyl-oxetane
-
Aqueous sodium hydroxide (or other alkali)
-
Palladium or Platinum on carbon catalyst (e.g., 1% Pt on activated charcoal)
-
Oxygen gas or air
-
Dilute mineral acid (e.g., sulfuric acid) for acidification
-
Organic solvent for extraction (e.g., diethyl ether, methylene chloride)
Procedure:
-
Dissolve 3-hydroxymethyl-oxetane in an aqueous solution of an alkali metal or alkaline earth metal compound (typically 1 to 1.5 moles of alkali per mole of the oxetane).[2][3]
-
Add the palladium and/or platinum catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 40°C and 100°C.[5]
-
Introduce an oxygen-containing gas (e.g., oxygen or air) into the reaction mixture, typically at atmospheric pressure.[5]
-
Monitor the reaction progress by measuring oxygen uptake. The reaction is generally complete when the theoretical amount of oxygen has been consumed.[2]
-
After the reaction, filter the catalyst from the mixture.
-
Acidify the aqueous solution to a pH of 1 with a dilute mineral acid.[2]
-
Extract the product, oxetane-3-carboxylic acid, with a suitable organic solvent.[2][3]
-
Dry the organic phase and concentrate it under reduced pressure to isolate the final product.[2]
Experimental Protocol 2: Saponification of Esters
This method involves the hydrolysis of methyl or ethyl esters of oxetane-3-carboxylic acid.[6]
Materials:
-
Ethyl or methyl oxetane-3-carboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether for extraction
Procedure:
-
Dissolve the oxetane-3-carboxylate ester in a mixture of an alcohol (e.g., methanol) and an aqueous solution of NaOH (e.g., 1 M).[6][7]
-
Stir the resulting mixture at room temperature or reflux for several hours until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture and pour it into water.
-
Perform an initial extraction with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[7]
-
Acidify the aqueous phase with HCl until the solution is acidic.[7]
-
Extract the acidified aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[7]
-
Filter and remove the solvent under reduced pressure to yield the carboxylic acid.[7]
Chemical Reactivity and Structural Instability
The strained four-membered ring of oxetane-3-carboxylic acid is central to its reactivity. It is prone to isomerization and ring-opening reactions.
Isomerization to Lactones
A significant and often unexpected property of many oxetane-carboxylic acids is their tendency to isomerize into new heterocyclic lactones. This can occur even during storage at room temperature or with mild heating, such as during solvent evaporation on a rotary evaporator.[8][9] This instability can significantly impact reaction yields, especially in processes that require heating.[8]
The isomerization is believed to be facilitated by an intramolecular protonation of the oxetane ring by the carboxylic acid group, which is followed by a nucleophilic attack of the carboxylate, leading to ring opening and subsequent lactonization.[6]
Reaction Conditions:
-
The isomerization can be accelerated by heating, for example, in a dioxane/water mixture at temperatures ranging from 50°C to 100°C.[1]
Ring-Opening Reactions
The inherent ring strain of the oxetane moiety allows for relatively facile ring-opening reactions. These reactions are typically activated by a Lewis or Brønsted acid, which protonates the oxygen atom and makes the ring more susceptible to nucleophilic attack.[8][10] This reactivity provides a powerful method for synthesizing highly functionalized acyclic compounds.
Amide Coupling
Oxetane-3-carboxylic acid can undergo standard amide bond formation with primary and secondary amines. This reaction typically requires the activation of the carboxylic acid group using common coupling reagents.
Experimental Protocol 3: General Amide Coupling
Materials:
-
Oxetane-3-carboxylic acid
-
Amine (primary or secondary)
-
Coupling reagent (e.g., phosphonitrilic chloride trimer (PNT), dicyclohexylcarbodiimide (DCC))
-
Base (e.g., N-methyl morpholine (NMM))
-
Anhydrous solvent (e.g., dichloromethane (DCM))
Procedure (using PNT as an example): [11]
-
Dissolve the coupling agent (PNT) in anhydrous DCM under an inert atmosphere and cool to 0-5°C.
-
Add the base (NMM) and stir for approximately 30 minutes.
-
Add oxetane-3-carboxylic acid to the mixture and continue stirring.
-
Once the carboxylic acid has been consumed (monitored by TLC), add the desired amine.
-
Allow the reaction to proceed at room temperature until completion (typically 2-3 hours).
-
Work up the reaction by washing the mixture sequentially with 5% NaHCO₃, 2N HCl, and water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting amide product by column chromatography if necessary.
Applications in Drug Discovery and Development
The oxetane ring is an increasingly popular motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.
Bioisosteric Replacement: The oxetane moiety is often used as a bioisostere for less desirable functional groups. For example, a 3-substituted oxetane can serve as a polar and metabolically stable replacement for a gem-dimethyl group or a carbonyl group.[12] This substitution can enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of a compound.[9][12]
Modulation of Physicochemical Properties:
-
Solubility: The polar nature of the oxetane ring can increase the aqueous solubility of a drug molecule.[9]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it might replace.[12]
-
Basicity Attenuation: When placed near a basic nitrogen atom, such as in a piperazine ring, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial for optimizing pharmacokinetic properties.[13]
Safety and Handling
Oxetane-3-carboxylic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Ensure adequate ventilation and avoid inhalation or ingestion.
-
Storage: Store in a freezer in a tightly closed container.[6]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
This technical guide provides a foundational understanding of oxetane-3-carboxylic acid for its effective use in research and development. Its unique structural and reactive properties, coupled with its potential to enhance the drug-like qualities of molecules, solidify its role as a critical building block in modern chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 4. [PDF] Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iajpr.com [iajpr.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
